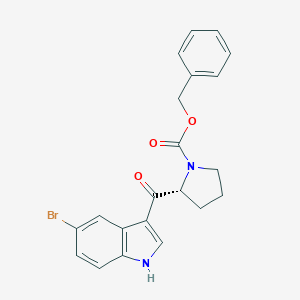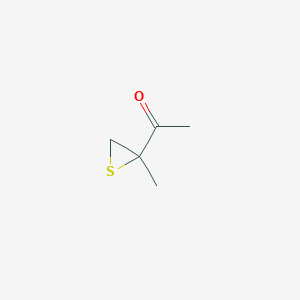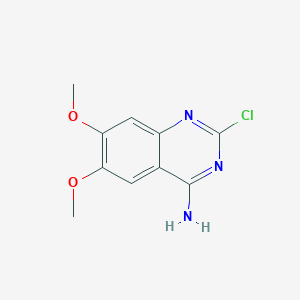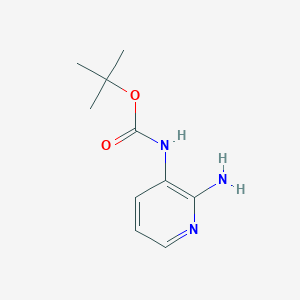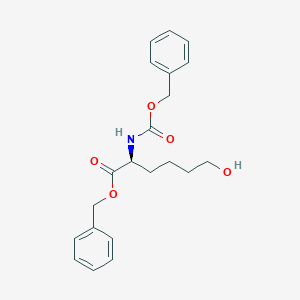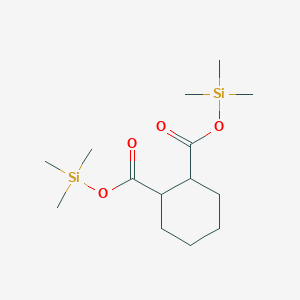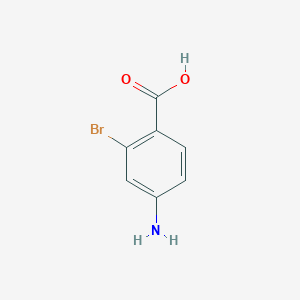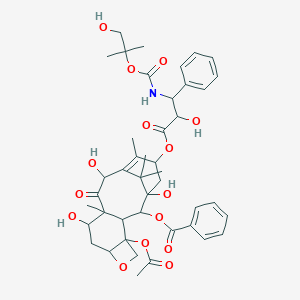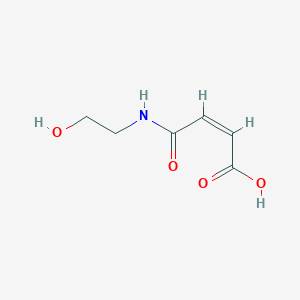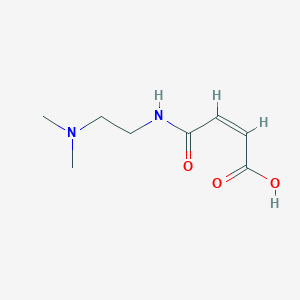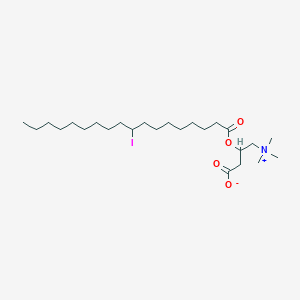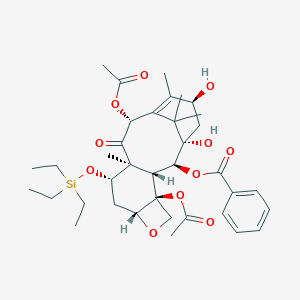
7-O-(Triethylsilyl) Baccatin III
Übersicht
Beschreibung
7-O-(Triethylsilyl) Baccatin III: is a synthetic intermediate used in the synthesis of taxol, a well-known anticancer drug. This compound is derived from baccatin III, a natural product obtained from the needles of the yew tree (Taxus species). While baccatin III itself is traditionally considered inactive, its derivatives, including this compound, have shown significant biological activities, particularly in the field of cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of baccatin IIIThis is achieved through a series of protection and deprotection steps, where the hydroxyl group at the 7-O position is protected with a triethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves obtaining baccatin III from natural sources, such as the needles of the yew tree, followed by chemical modification to introduce the triethylsilyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The triethylsilyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halides and acids.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of taxol and other taxane derivatives. These compounds are crucial for developing new anticancer agents .
Biology: Biologically, the compound has shown potential in modulating cellular processes. It is used in studies to understand the mechanisms of action of taxane derivatives and their effects on cancer cells .
Medicine: In medicine, this compound is primarily used in the development of anticancer drugs. Its derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Industry: Industrially, the compound is used in the large-scale production of taxol and other related drugs. Its synthesis and modification are critical for producing high-purity pharmaceutical compounds .
Wirkmechanismus
The mechanism of action of 7-O-(Triethylsilyl) Baccatin III involves its role as a precursor in the synthesis of taxol. Taxol works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and induces apoptosis in cancer cells. The triethylsilyl group in this compound helps protect the hydroxyl group during the synthesis, ensuring the stability and efficacy of the final product .
Vergleich Mit ähnlichen Verbindungen
Baccatin III: The parent compound from which 7-O-(Triethylsilyl) Baccatin III is derived.
10-Deacetylbaccatin III: Another intermediate used in the synthesis of taxol.
Paclitaxel: The final product synthesized from this compound.
Uniqueness: this compound is unique due to the presence of the triethylsilyl group, which provides stability during the synthesis of taxol. This modification enhances the efficiency of the synthetic process and ensures the production of high-purity taxol .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLTBRGUWTBQP-UZBMNOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433050 | |
| Record name | 7-O-(Triethylsilyl) Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115437-21-3 | |
| Record name | 7-O-(Triethylsilyl) Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-O-(Triethylsilyl) Baccatin III in the synthesis of Paclitaxel and its analogs?
A1: this compound serves as a crucial starting material in the semi-synthesis of Paclitaxel and its analogs. [, ] It acts as a scaffold to which the characteristic side chain, responsible for Paclitaxel's anti-tumor activity, can be attached. This approach allows for the creation of novel Paclitaxel derivatives with potentially improved pharmacological properties. []
Q2: Can you elaborate on the chemical synthesis of this compound from 13-Deoxybaccatin III as described in the research?
A2: The synthesis involves a two-step process starting with the oxidation of 13-Deoxy-7-O-(triethylsilyl)baccatin III using tert-butyl peroxide. [] This step forms 13-oxo-7-O-(triethylsilyl)baccatin III, which is then selectively reduced using Samarium(II) Iodide (SmI2) to yield 13-epi-7-O-(triethylsilyl)baccatin III. [] This specific isomer is important due to its structural similarity to naturally occurring Paclitaxel, making it a suitable precursor for further modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


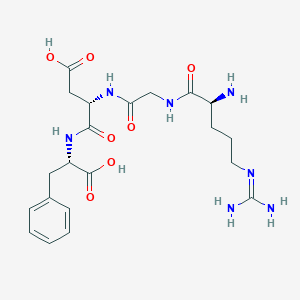

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
